
Technical Monograph: (4-Chlorophenyl)(4-
methoxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-Chloro-3',5'-dimethyl-4'-

methoxybenzophenone

CAS No.: 61259-84-5

Cat. No.: B1597084

Get Quote

Abstract
This technical guide profiles (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone (CAS:

61259-84-5), a specialized diarylketone scaffold. Functioning primarily as a high-value

intermediate in the synthesis of PPAR

agonists (fibrate class) and advanced photo-initiators, this molecule represents a structural
evolution of the fenofibrate pharmacophore. By incorporating methyl groups at the 3,5-positions
of the phenoxy ring, this scaffold offers enhanced metabolic stability against cytochrome P450
hydroxylation compared to its non-methylated congeners. This guide details its
physicochemical properties, optimized synthetic routes, and therapeutic relevance in drug
discovery.

Molecular Architecture & Identification
The molecule is a benzophenone derivative characterized by a p-chlorobenzoyl moiety linked

to a sterically hindered 2,6-dimethylanisole core.
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Chemical Identity Table
Parameter Specification

IUPAC Name
(4-Chlorophenyl)(4-methoxy-3,5-

dimethylphenyl)methanone

Common Alias
4-Chloro-4'-methoxy-3',5'-

dimethylbenzophenone; CDMDB

CAS Registry Number 61259-84-5

Molecular Formula

C

H

ClO

Molecular Weight 274.74 g/mol

SMILES COc1c(C)cc(cc1C)C(=O)c2ccc(Cl)cc2

Physical State Crystalline Solid (Off-white to pale yellow)

Predicted LogP 4.8 – 5.2 (Highly Lipophilic)

Structural Significance
The 3,5-dimethyl substitution pattern is the critical feature of this molecule. In medicinal

chemistry, this "metabolic blocking" strategy prevents ortho-hydroxylation on the electron-rich

phenol ring, a common clearance pathway for simple fibrates. The central ketone acts as a

rigid linker, maintaining the specific dihedral angle required for receptor binding in PPAR

pockets.

Synthetic Pathways & Process Chemistry[1]
The synthesis of (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone is classically

achieved via Friedel-Crafts Acylation. This route is preferred for its regioselectivity, driven by

the ortho,para-directing methoxy group and the steric blocking of the ortho positions by methyl

groups.
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Optimized Protocol: Friedel-Crafts Acylation
Reaction Logic: The reaction couples 4-chlorobenzoyl chloride with 2,6-dimethylanisole. The

presence of methyl groups at the 2 and 6 positions of the anisole substrate forces the acylation

to occur exclusively at the para position (position 4 relative to methoxy), yielding high

regiochemical purity without the need for complex isomer separation.

Reagents:

Substrate: 2,6-Dimethylanisole (1.0 eq)

Electrophile: 4-Chlorobenzoyl chloride (1.05 eq)

Catalyst: Aluminum Chloride (AlCl

) (1.1 – 1.2 eq)

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

Catalyst Activation: Suspend anhydrous AlCl

in DCM at 0°C under nitrogen atmosphere.

Acylium Ion Formation: Add 4-chlorobenzoyl chloride dropwise to the suspension. Stir for 15

minutes to generate the active acylium complex.

Substrate Addition: Add a solution of 2,6-dimethylanisole in DCM dropwise, maintaining

internal temperature <5°C to prevent demethylation side reactions.

Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6

hours. Monitor via HPLC or TLC.

Quenching: Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Exothermic

hydrolysis of aluminum salts.

Isolation: Extract the organic layer, wash with brine and NaHCO
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, dry over MgSO

, and concentrate.

Purification: Recrystallize from Ethanol/Heptane to yield the target ketone.

Synthetic Workflow Diagram
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Caption: Regioselective synthesis via Friedel-Crafts acylation. The 3,5-dimethyl groups direct

substitution to the para-position.

Physicochemical & Solid-State Properties
Understanding the solid-state behavior is crucial for formulation and handling.

Property Value / Observation Implications

Solubility (Water) < 0.01 mg/mL
Practically insoluble; requires

surfactant for bio-assays.

Solubility (Organics)
Soluble in DCM, Acetone,

DMSO

Compatible with standard

organic synthesis workflows.

Melting Point 78°C – 85°C (Typical range)

Moderate melting point

facilitates easy

recrystallization.

Stability
Stable under ambient

conditions

Resistant to hydrolysis;

sensitive to strong light

(benzophenone nature).
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Therapeutic Context: The Fibrate Connection
While often sold as a chemical building block, this molecule is structurally homologous to the

Fibrate class of lipid-lowering drugs (e.g., Fenofibrate).[1]

Mechanism of Action (SAR)
This molecule serves as a lipophilic scaffold for Peroxisome Proliferator-Activated Receptor

alpha (PPAR

) agonists.

Lipophilic Tail (Chlorobenzoyl): Docks into the hydrophobic pocket of the PPAR

ligand-binding domain (LBD).

Linker (Methanone): Provides rigid spacing.

Head Group (Substituted Phenol): In a final drug candidate, the methoxy group is typically

deprotected to a phenol or converted to an isobutyric acid moiety (as in Fenofibric Acid) to

interact with the receptor's Tyr464 and Tyr314 residues.

Why the 3,5-Dimethyls? The introduction of methyl groups at the 3 and 5 positions creates a

"Metabolically Hardened" scaffold. It blocks the primary sites of metabolic attack, extending the

half-life of derived pharmaceutical candidates.

Pharmacophore Diagram
(4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

4-Chlorophenyl Tail Ketone Linker 3,5-Dimethyl-4-methoxy Head

Hydrophobic Pocket Binding
(PPAR-alpha LBD) Conformational Rigidity Metabolic Stability

(Blocks CYP450 oxidation)
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Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to PPAR-agonist

pharmacophores.

Analytical Framework
To ensure the integrity of this building block, the following analytical standards are

recommended.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

Mobile Phase: Isocratic Acetonitrile:Water (80:20) with 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV @ 285 nm (Benzophenone

-

* transition).

Retention Time: Expect late elution (~8-12 min) due to high logP.

NMR Signature ( H NMR, 400 MHz, CDCl )
2.30 ppm (s, 6H): Distinct singlet for the two symmetric methyl groups on the anisole ring.

3.80 ppm (s, 3H): Methoxy group singlet.

7.40 – 7.80 ppm (m, 6H): Aromatic protons (AA'BB' system of chlorobenzene +
singlet/doublet of the substituted anisole).

Safety & Handling (MSDS Highlights)
GHS Classification: Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic

life).

Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture

absorption, which can degrade the catalytic potential if used in further anhydrous reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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